molecular formula C11H21BO3 B1390872 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane CAS No. 1131912-76-9

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

Cat. No.: B1390872
CAS No.: 1131912-76-9
M. Wt: 212.1 g/mol
InChI Key: NLSMOSUUBUCSPL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable tool in both research and industrial applications.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound's boronic acid group makes it useful in biological studies, particularly in the development of enzyme inhibitors and probes for studying biological processes.

Medicine: In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane is used in the design of new drugs. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development.

Industry: In materials science, this compound is used in the creation of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with improved performance and durability.

Mechanism of Action

Target of Action

Boronic esters are generally known to be involved in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

Tetrahydropyran-4-boronic acid pinacol ester is a type of boronic ester, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a metal catalyst, typically palladium . This transmetalation process forms a new carbon-carbon bond, enabling the coupling of two different organic fragments .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions, in which this compound is involved, are widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Pharmacokinetics

As a boronic ester, it is likely to be relatively stable and readily prepared, making it a useful reagent in organic synthesis .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of Tetrahydropyran-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the efficacy of the Suzuki-Miyaura cross-coupling reactions in which the compound is involved can be influenced by the presence of a suitable metal catalyst, typically palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydro-2H-pyran-4-yl with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems and advanced purification techniques can help achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can convert the boronic acid group to boronic alcohols.

  • Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Boronic Alcohols: Resulting from the reduction of the boronic acid group.

  • Substituted Derivatives: Various functional groups can replace the boronic acid group, leading to a wide range of products.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Boronic Esters: Derivatives of boronic acids where the boronic acid group is esterified.

  • Boronic Alcohols: Reduced forms of boronic acids.

Uniqueness: 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane stands out due to its specific structural features, which confer unique reactivity and stability compared to other boronic acid derivatives. Its ability to participate in a wide range of reactions and its utility in various fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSMOSUUBUCSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655192
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131912-76-9
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

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